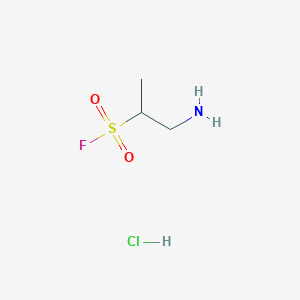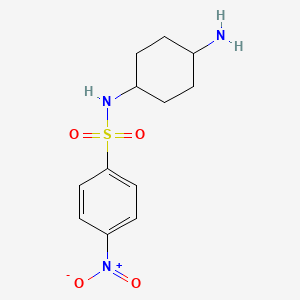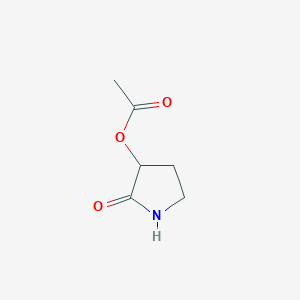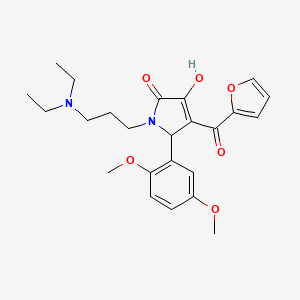
1-benzyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Ferroelectric and Antiferroelectric Properties
Imidazole derivatives have been identified for their promising applications in materials science, particularly in the development of ferroelectric and antiferroelectric devices. Studies have demonstrated that chains of amphoteric molecules like imidazole can be electrically switchable and bistable in electric polarity through proton tautomerization, offering high electric polarization at room temperature. This property makes them suitable for lead- and rare-metal-free ferroelectric devices, highlighting a significant exploration of various structure–property relationships and domain engineering in this area (Horiuchi et al., 2012).
Antimicrobial Applications
Imidazole derivatives have also been explored for their antimicrobial properties. A study on novel benzimidazole–oxadiazole hybrid molecules revealed their potential as antimicrobial agents, showing potent anti-tubercular activity against Mycobacterium tuberculosis. This research suggests the therapeutic potential of imidazole derivatives in treating infections and highlights their non-toxic nature at higher concentrations, underscoring their suitability for further drug development (Shruthi et al., 2016).
Synthetic Chemistry and Isotope Labeling
Imidazole compounds serve as key intermediates in synthetic chemistry for the production of biologically important derivatives and isotopically labeled compounds. For example, the synthesis of 2'-13C-L-Histidine from 1-benzyl-2-(methylthio)-imidazole-5-ketone demonstrates the compound's utility in accessing various isotopomers of L-histidine, essential for biological studies and pharmaceutical applications (Talab et al., 2014).
Corrosion Inhibition
Research has indicated the effectiveness of imidazole derivatives in corrosion inhibition, particularly for protecting metals like mild steel in corrosive environments. The physicochemical and theoretical studies of benzimidazole bearing 1, 3, 4-oxadiazoles show that these compounds can significantly enhance the charge transfer resistance, suggesting their use in industrial applications to prevent metal corrosion (Ammal et al., 2018).
Electrolyte for Fuel Cells
Imidazole and its derivatives are also explored as additives in high-temperature proton-conducting polymer electrolytes for fuel cells. Their inclusion in polybenzimidazole membranes equilibrated with phosphoric acid demonstrated an increase in conductivity, suggesting potential applications in enhancing fuel cell performance (Schechter & Savinell, 2002).
Propriétés
IUPAC Name |
1-benzyl-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-14-8-10-16(11-9-14)17-12-19-18(21-2)20(17)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXIBFAXWWQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)
